
Oxetane-3-carboxylic acid
Overview
Description
Oxetane-3-carboxylic acid (CAS: 114012-41-8) is a four-membered cyclic ether derivative with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . It serves as a critical building block in organic synthesis, pharmaceutical development, and agrochemical research due to its unique combination of ring strain and stability. Key properties include:
Scientific Research Applications
Oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxetane-3-carboxylic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Oxetane Derivatives
Oxetane-3-carboxylic acid derivatives with aromatic or alkyl substituents exhibit modified physicochemical and biological properties:
Key Findings :
- Aromatic substituents (e.g., chlorophenyl, nitrophenyl) enhance lipophilicity but reduce aqueous solubility, impacting bioavailability .
- Electron-withdrawing groups (e.g., nitro) may alter reactivity in coupling reactions compared to the parent compound .
Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid (CAS: 36476-78-5), a four-membered nitrogen-containing analog, differs in ring structure and reactivity:
Fmoc-Protected Derivatives
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)this compound (CAS: 1380327-56-9) is a protected variant used in peptide synthesis:
Biological Activity
Oxetane-3-carboxylic acid, a cyclic compound characterized by a four-membered ring containing an ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its physicochemical properties, mechanisms of action, and potential therapeutic applications.
This compound (CHO) exhibits unique physicochemical properties that influence its biological activity. These include:
- Molecular Weight : 102.09 g/mol
- Solubility : Soluble in water and organic solvents, which enhances its bioavailability.
- Acidity : The compound displays lower acidity compared to traditional carboxylic acids, which may affect its interaction with biological targets .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Bioisosterism : The oxetane ring serves as a bioisosteric replacement for carboxylic acids. This structural modification can improve the permeability of compounds across biological membranes, making oxetane derivatives promising candidates for drug development .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that oxetane derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory eicosanoids .
- Hydrogen Bonding Capacity : The oxetane structure enhances hydrogen bonding interactions, potentially increasing binding affinity to target proteins involved in various biological processes .
Biological Activity
Research has highlighted several areas where this compound and its derivatives exhibit notable biological activity:
- Anti-inflammatory Effects : Studies indicate that oxetane derivatives may serve as effective anti-inflammatory agents by inhibiting COX and LOX pathways, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
- Antimicrobial Properties : Some derivatives of this compound have shown fungicidal and herbicidal activities, suggesting potential applications in agriculture and medicine .
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies on Eicosanoid Biosynthesis :
-
Synthesis and Evaluation of Derivatives :
- Researchers synthesized various 3-substituted oxetanes to evaluate their physicochemical properties and biological activities. The findings indicated that these compounds maintain desirable characteristics such as increased lipophilicity and metabolic stability while exhibiting lower acidity compared to traditional carboxylic acids .
Data Table
The following table summarizes key findings related to the biological activity of this compound derivatives:
Properties
IUPAC Name |
oxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-41-8 | |
Record name | Oxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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